molecular formula C18H16N2O4S B5012053 3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5012053
M. Wt: 356.4 g/mol
InChI Key: HJKFNKOXHROWOI-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]hept-5-ene scaffold fused with a 7-oxabicyclo moiety, a thiazole ring substituted with a 4-methylphenyl group, and a carboxylic acid functional group. The bicyclic framework and thiazole substituents are critical to its physicochemical properties, such as solubility and stability, which influence its interactions in biological systems. Crystallographic analysis of such compounds often relies on tools like SHELX for structural refinement .

Properties

IUPAC Name

3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-9-2-4-10(5-3-9)11-8-25-18(19-11)20-16(21)14-12-6-7-13(24-12)15(14)17(22)23/h2-8,12-15H,1H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKFNKOXHROWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4C=CC(C3C(=O)O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves several steps:

  • Starting with the preparation of the 4-(4-Methylphenyl)-1,3-thiazol-2-yl]amine by a nucleophilic substitution reaction.

  • The next step involves the reaction with 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride in the presence of a base, forming the final compound.

The reaction conditions include controlled temperatures, often ranging between 0°C to 25°C, and the use of inert solvents like dichloromethane to ensure purity and yield.

Industrial Production Methods: Industrial production scales up these synthetic routes using batch reactors or continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

3-({[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound that may possess different properties or activities.

Substitution: Substitution reactions, especially nucleophilic substitutions, are common with reagents such as sodium methoxide or ammonia, forming new derivatives of the original compound.

Scientific Research Applications

This compound finds applications in various fields due to its unique properties:

Chemistry: It is used as a building block in the synthesis of complex molecules and materials.

Biology: Its biological activities make it a subject of study in drug development and biochemical research.

Industry: Utilized in the production of specialty chemicals and materials, showcasing its versatility.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets and Pathways: It interacts with specific enzymes or receptors, altering their activities and influencing various biological pathways. These interactions can lead to desirable therapeutic effects or provide insights into biochemical processes.

Comparison with Similar Compounds

3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 361366-77-0)

  • Substituent Difference : Replaces the 4-methylphenyl group with a 4-isobutylphenyl moiety.
  • Molecular Formula : C₂₃H₂₇N₃O₃S vs. C₂₀H₂₀N₂O₄S (target compound).
  • Synthesis : Likely follows similar multi-step protocols involving thiazole ring formation and coupling reactions .

3-({[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 473446-39-8)

  • Substituent Difference : Substitutes the methyl group with an ethyl chain on the phenyl ring.
  • Molecular Formula : C₂₀H₂₂N₂O₃S vs. C₂₀H₂₀N₂O₄S (target compound).
  • Applications: No direct bioactivity data are reported, but analogous compounds are often explored for antimicrobial or anti-inflammatory properties .

Functionalized Bicyclic Derivatives with Bioactivity

7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

  • Key Differences: Incorporates a triazine-sulfanyl group and a methoxyimino acetyl chain.
  • Bioactivity : Exhibits antimicrobial activity against Gram-positive bacteria, highlighting the role of the triazine moiety in target inhibition .
  • Structural Comparison: The bicyclo[4.2.0] system and additional functional groups (e.g., methoxyimino) differentiate it from the target compound’s simpler bicyclo[2.2.1] framework.

(6R,7R)-7-{[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (T3D3897)

  • Key Differences : Contains a crotonamido side chain and a bicyclo[4.2.0] system.
  • Bioactivity : Acts as a β-lactamase inhibitor, demonstrating the pharmacological relevance of bicyclic carboxylic acids in antibiotic resistance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (Reported)
Target Compound C₂₀H₂₀N₂O₄S 390.45 4-Methylphenyl, 7-oxabicyclo Not reported
3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid C₂₃H₂₇N₃O₃S 437.55 4-Isobutylphenyl Not reported
7-{[2-(4-Hydroxyphenyl)methylidene]amino}-...-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid C₂₄H₂₂N₈O₇S₂ 614.62 Triazine-sulfanyl, methoxyimino Antimicrobial (Gram-positive)
(6R,7R)-7-{[(2Z)-2-(2-Amino-4-thiazolyl)...-carboxylic Acid C₁₆H₁₅N₅O₆S₂ 437.44 Crotonamido, bicyclo[4.2.0] β-Lactamase inhibition

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The 4-methylphenyl group in the target compound may offer a balance between hydrophobicity and steric effects, but bioactivity assays are needed to confirm this hypothesis.
  • Synthetic Challenges : Multi-step syntheses of such compounds require precise control over regioselectivity, as seen in analogous thiazole-triazine derivatives .
  • Crystallography : SHELX remains a critical tool for resolving complex bicyclic structures, though newer software may offer enhanced refinement capabilities .

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